3-Hydroxybutyl pentanoate
Overview
Description
3-Hydroxybutyl pentanoate is an ester compound formed from the reaction between 3-hydroxybutanol and pentanoic acid Esters are known for their pleasant odors and are often used in the fragrance and flavor industries
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxybutyl pentanoate can be synthesized through esterification, where 3-hydroxybutanol reacts with pentanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes, such as lipases, can also be explored to catalyze the esterification process, offering a more environmentally friendly and efficient method.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming a ketone or aldehyde.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 3-hydroxybutanol and pentanol.
Substitution: Formation of amides or other esters.
Scientific Research Applications
3-Hydroxybutyl pentanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the context of metabolic disorders.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism by which 3-hydroxybutyl pentanoate exerts its effects involves its interaction with specific enzymes and receptors. For instance, in biological systems, it may act as a substrate for esterases, leading to the release of 3-hydroxybutanol and pentanoic acid. These metabolites can then participate in various metabolic pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Ethyl acetate: Another ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavorings and fragrances.
Isopropyl butyrate: Used in perfumes and as a flavoring agent.
Uniqueness: 3-Hydroxybutyl pentanoate is unique due to the presence of a hydroxyl group in the butyl chain, which can undergo further chemical modifications. This functional group provides additional reactivity compared to other simple esters, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-hydroxybutyl pentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-9(11)12-7-6-8(2)10/h8,10H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUMSLQCRHTZEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCCC(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30753890 | |
Record name | 3-Hydroxybutyl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30753890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89457-28-3 | |
Record name | 3-Hydroxybutyl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30753890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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